molecular formula C5H5F5O3 B3031132 Methyl 2,2,3,3,3-pentafluoropropyl carbonate CAS No. 156783-97-0

Methyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No. B3031132
M. Wt: 208.08 g/mol
InChI Key: SPIQNASBHBLPFV-UHFFFAOYSA-N
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Patent
US05847188

Procedure details

In a flask (500-ml volume) equipped with 10 distillation columns, 2,2,3,3,3-pentafluoropropanol (100 g, 0.67 mol), dimethyl carbonate (180 g, 2.0 mol) and a 28% sodium methoxide/methanol solution (1.3 g) were charged. The flask was heated to 120° C. to allow the starting materials to react for 10 hours while removing the methanol from the distillation columns by evaporation. After allowing the mixture to cool to room temperature, an aqueous solution of ammonium chloride was added to the mixture and the mixture was shaken to remove the sodium methoxide. The organic layer was washed with water, dried and distilled to give methyl 2,2,3,3,3-pentafluoropropyl carbonate as a colorless liquid (71 g, yield 51%). The chemical structure of the produced compound was determined based on the IR and NMR absorbance spectra shown in FIG. 7 and FIG. 8 respectively and the mass spectrometry spectrum (M/e=208).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([C:5]([F:8])([F:7])[F:6])[CH2:3][OH:4].[C:10](=O)([O:13]C)[O:11][CH3:12]>C[O-].[Na+].CO>[C:10](=[O:13])([O:4][CH2:3][C:2]([F:9])([F:1])[C:5]([F:8])([F:7])[F:6])[O:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(CO)(C(F)(F)F)F
Name
Quantity
180 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
sodium methoxide methanol
Quantity
1.3 g
Type
catalyst
Smiles
C[O-].[Na+].CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
while removing the methanol
DISTILLATION
Type
DISTILLATION
Details
from the distillation columns
CUSTOM
Type
CUSTOM
Details
by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
an aqueous solution of ammonium chloride was added to the mixture
CUSTOM
Type
CUSTOM
Details
to remove the sodium methoxide
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OCC(C(F)(F)F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.